molecular formula C24H27N3O4 B1684626 Givinostat CAS No. 497833-27-9

Givinostat

Número de catálogo B1684626
Número CAS: 497833-27-9
Peso molecular: 421.5 g/mol
Clave InChI: YALNUENQHAQXEA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Givinostat, sold under the brand name Duvyzat, is a medication used for the treatment of Duchenne muscular dystrophy . It is a histone deacetylase inhibitor with potential anti-inflammatory, anti-angiogenic, and antineoplastic activities . It works by targeting pathogenic processes to reduce inflammation and loss of muscle .


Molecular Structure Analysis

Givinostat has a molecular formula of C24H27N3O4 and a molar mass of 421.497 g·mol −1 . Its IUPAC name is {6- [ (diethylamino)methyl]naphthalen-2-yl}methyl [4- (hydroxycarbamoyl)phenyl]carbamate .


Physical And Chemical Properties Analysis

Givinostat has a molecular formula of C24H27N3O4 and a molar mass of 421.497 g·mol −1 . Further physical and chemical properties are not available in the retrieved sources.

Aplicaciones Científicas De Investigación

Duchenne Muscular Dystrophy (DMD) Treatment

Givinostat has shown promising results in the treatment of Duchenne Muscular Dystrophy (DMD), a progressive X-linked disease that causes skeletal muscle degeneration . In a phase 3 trial, Givinostat significantly improved all histological muscle biopsy parameters in boys with DMD . A post hoc analysis of the same trial revealed significant positive outcomes among patients .

Histone Deacetylase Inhibition

Givinostat is a pan-histone deacetylase inhibitor that could help to counteract the pathogenic events downstream of dystrophin deficiency . In a mouse model of DMD, Givinostat increased cross-sectional myofibre area and decreased inflammatory infiltrate and fibrotic scars .

Pharmacokinetic-Pharmacodynamic Analysis

A population pharmacokinetic–pharmacodynamic analysis of Givinostat was conducted, including seven clinical studies . The analysis demonstrated increasing apparent clearance with increasing body weight . The model well-described platelet count time course .

FDA Approval for DMD Treatment

The FDA has approved Duvyzat (Givinostat), a type of drug called an HDAC inhibitor, for the treatment of DMD . It has been in clinical trials to treat cancers and other disorders of the blood, Crohn’s disease, and a form of juvenile arthritis .

Cardiac Remodeling

Givinostat has been shown to reduce adverse cardiac remodeling . The induction of early cardiac genes implies a re-activation of the cardiac embryonic program, suggesting the triggering of the hypertrophic pathway .

Anti-Inflammatory Effects

Givinostat has demonstrated in vitro production of pro-inflammatory cytokines and has in vivo anti-inflammatory effects both in animals and humans .

Mecanismo De Acción

Target of Action

Givinostat primarily targets histone deacetylases (HDACs) . HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which leads to the condensation of chromatin and repression of gene transcription .

Mode of Action

Givinostat is a histone deacetylase inhibitor . It works by inhibiting the activity of HDACs, thereby preventing the deacetylation of histones . This results in a more relaxed chromatin structure, which allows for increased gene transcription . In the context of Duchenne muscular dystrophy (DMD), inhibitors of HDAC appear to exert their therapeutic effects by targeting pathogenic processes that cause inflammation and muscle loss .

Pharmacokinetics

A population pharmacokinetic model, including seven clinical studies, was developed to explore the effect of covariates on givinostat pharmacokinetics . The final model was qualified to simulate pediatric dosing recommendations . A pharmacokinetic/pharmacodynamic model was developed to simulate the link between givinostat plasma concentration and platelet time course in 10–70-kg children following 6 months of givinostat 20–70 mg twice daily .

Result of Action

Givinostat has demonstrated significant molecular and cellular effects. It reduces inflammation and promotes the formation of muscles in a mouse model of DMD . It also increases the cross-sectional area of myofibres and decreases inflammatory infiltrate and fibrotic scars . In clinical trials, givinostat showed statistically significant less decline in the time it took to climb four stairs compared to placebo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Givinostat. For instance, abnormal acetylation of core histones, a process likely linked to environmental factors, has been associated with major cardiovascular diseases . After a cardiac insult, HDACs, which are inhibited by Givinostat, become overactive . The dosage of Givinostat is also adjusted based on body weight, indicating that individual physiological differences can influence its action .

Safety and Hazards

The most common side effects of Givinostat include diarrhea, abdominal pain, a decrease in platelets—which can lead to increased bleeding—nausea/vomiting, an increase in triglycerides (a type of fat in the body) and fever . In clinical trials, the most common adverse reactions were fatigue, mild diarrhea or abdominal pain, moderate thrombocytopenia (decreased platelet counts), and mild leukopenia (a decrease in white blood cell levels) .

Direcciones Futuras

Givinostat has been accepted and granted priority review by the FDA to treat Duchenne muscular dystrophy (DMD) patients, following positive topline phase 3 trial results . It is entering a pivotal Phase III randomized trial . It offers the possibility of replacing hydroxyurea as the standard first line cytoreductive choice for PV patients .

Propiedades

IUPAC Name

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALNUENQHAQXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198049
Record name Givinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

497833-27-9
Record name Givinostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497833-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Givinostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497833279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Givinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12645
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Givinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {6-[(diethylamino)methyl]naphthalen-2-yl}methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GIVINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P60F84FBH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Givinostat
Reactant of Route 2
Reactant of Route 2
Givinostat
Reactant of Route 3
Reactant of Route 3
Givinostat
Reactant of Route 4
Reactant of Route 4
Givinostat
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Givinostat
Reactant of Route 6
Reactant of Route 6
Givinostat

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.